SCD1 inhibitor-1 -

SCD1 inhibitor-1

Catalog Number: EVT-2668088
CAS Number:
Molecular Formula: C21H22N3NaO3S2
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

SCD1 inhibitor-1 is classified as a small molecule inhibitor of the stearoyl-CoA desaturase enzyme. It is derived from various natural products and synthetic compounds, with research focusing on developing potent inhibitors that can selectively target SCD1 without affecting other desaturases. The classification of SCD1 inhibitors includes systemic and liver-targeted compounds, with ongoing studies exploring their structure-activity relationships.

Synthesis Analysis

Methods and Technical Details

The synthesis of SCD1 inhibitor-1 has evolved over the years, with several methods being reported. A notable approach involves the use of spiropiperidine-based scaffolds, which have shown high potency against SCD1. The synthesis typically includes:

  • Formation of key intermediates: Utilizing various chemical reactions to create intermediates that will be further modified.
  • Final product assembly: Combining these intermediates through cyclization or condensation reactions to yield the final SCD1 inhibitor.

For instance, one study detailed a chromatography-free synthesis method for a specific inhibitor (MK-8245), allowing for practical kilogram-scale production . This method emphasizes efficiency and scalability in the synthesis process.

Molecular Structure Analysis

Structure and Data

The molecular structure of SCD1 inhibitor-1 typically features a complex arrangement that allows for effective binding to the active site of the enzyme. Key structural characteristics include:

  • Functional groups: These are strategically placed to enhance interaction with the enzyme.
  • Three-dimensional conformation: The spatial arrangement is crucial for mimicking natural substrates or inhibitors.

Data regarding specific inhibitors often include their molecular weight, solubility, and stability profiles, which are essential for understanding their pharmacokinetics and potential efficacy in vivo.

Chemical Reactions Analysis

Reactions and Technical Details

SCD1 inhibitors undergo various chemical reactions during their synthesis and when interacting with biological systems. Key reactions include:

Research has shown that SCD1 inhibition can induce apoptosis in cancer cells by disrupting lipid homeostasis and increasing reactive oxygen species levels .

Mechanism of Action

Process and Data

The mechanism of action for SCD1 inhibitor-1 involves binding to the active site of stearoyl-CoA desaturase 1, thereby preventing its enzymatic activity. This inhibition results in:

  • Reduced conversion of saturated fatty acids: For example, palmitic acid is not converted to palmitoleic acid.
  • Altered lipid profiles: Increased levels of saturated fatty acids can lead to changes in membrane fluidity and cellular signaling pathways.

Data from studies indicate that this mechanism can significantly impact cancer cell proliferation and survival by modulating metabolic pathways related to lipogenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of SCD1 inhibitor-1 include:

  • Solubility: Typically assessed in various solvents to determine bioavailability.
  • Stability: Evaluated under different conditions (pH, temperature) to ensure efficacy over time.

Chemical properties often reported include:

  • Molecular weight: Important for pharmacokinetic profiling.
  • LogP (partition coefficient): Indicates lipophilicity, which affects absorption and distribution.

These properties are critical for understanding how the compound behaves in biological systems and its potential therapeutic applications.

Applications

Scientific Uses

SCD1 inhibitors like SCD1 inhibitor-1 have several promising applications in scientific research:

  • Cancer therapy: Due to their ability to induce apoptosis in tumor cells by disrupting lipid metabolism.
  • Metabolic disorders: Potentially useful in treating conditions like obesity or insulin resistance by modulating fat storage and energy expenditure.
  • Skin diseases: Investigated for their role in altering lipid profiles that affect skin health.

Ongoing research continues to explore these applications, highlighting the importance of SCD1 inhibitors in developing novel therapeutic strategies .

Introduction to Stearoyl-Coenzyme A Desaturase 1 as a Therapeutic Target

Biochemical Role of Stearoyl-Coenzyme A Desaturase 1 in Lipid Metabolism

Stearoyl-Coenzyme A desaturase 1 is an endoplasmic reticulum-anchored metalloenzyme that catalyzes the cis-Δ9 desaturation of saturated fatty acids, primarily converting stearic acid (Carbon 18:0) to oleic acid (Carbon 18:1n9) and palmitic acid (Carbon 16:0) to palmitoleic acid (Carbon 16:1n7). This reaction requires molecular oxygen, nicotinamide adenine dinucleotide, cytochrome b5 reductase, and cytochrome b5 as essential cofactors, with a di-iron center at its catalytic site facilitating hydrogen abstraction [1] [6]. The generated monounsaturated fatty acids serve as critical substrates for synthesizing phospholipids, triglycerides, cholesteryl esters, and wax esters—integral components of cellular membranes, lipid droplets, and signaling molecules [3] [6].

Stearoyl-Coenzyme A desaturase 1 activity profoundly influences membrane fluidity, lipoprotein metabolism, and lipid homeostasis. Its tissue-specific expression varies considerably, with high basal activity in lipogenic tissues (liver, adipose tissue) and specialized glands (meibomian, preputial). In murine models, four Stearoyl-Coenzyme A desaturase isoforms exist (Stearoyl-Coenzyme A desaturase 1–4), whereas humans express two (Stearoyl-Coenzyme A desaturase 1 and Stearoyl-Coenzyme A desaturase 5), with Stearoyl-Coenzyme A desaturase 1 being ubiquitously expressed [1] [6]. Nutritional and hormonal factors tightly regulate Stearoyl-Coenzyme A desaturase 1 expression: high-carbohydrate diets, insulin, liver X receptor agonists, and cholesterol induce transcription via sterol regulatory element-binding protein 1c, while polyunsaturated fatty acids potently suppress its activity [1] [6].

Table 1: Primary Fatty Acid Substrates and Products of Stearoyl-Coenzyme A Desaturase 1

Saturated Fatty Acid SubstrateCarbon ChainMonounsaturated Fatty Acid Product
Palmitic acidCarbon 16:0Palmitoleic acid (Carbon 16:1n7)
Stearic acidCarbon 18:0Oleic acid (Carbon 18:1n9)

Rationale for Targeting Stearoyl-Coenzyme A Desaturase 1 in Metabolic and Oncogenic Pathways

Stearoyl-Coenzyme A desaturase 1 serves as a pivotal metabolic node whose inhibition offers therapeutic promise across diverse pathologies. In metabolic disorders, Stearoyl-Coenzyme A desaturase 1 hyperactivity correlates strongly with obesity, insulin resistance, and nonalcoholic steatohepatitis. Genetically modified Stearoyl-Coenzyme A desaturase 1 − / − mice exhibit reduced adiposity, enhanced insulin sensitivity, elevated energy expenditure, and resistance to diet-induced obesity and hepatic steatosis [1] [6] [10]. These phenotypes arise from diminished triglyceride/cholesteryl ester synthesis, enhanced fatty acid oxidation via peroxisome proliferator-activated receptor α activation, and altered membrane lipid composition affecting insulin receptor signaling [6] [10]. Mechanistically, saturated fatty acid accumulation following Stearoyl-Coenzyme A desaturase 1 inhibition activates adenosine monophosphate-activated protein kinase, suppressing acetyl-Coenzyme A carboxylase and fatty acid synthesis [10].

In oncology, Stearoyl-Coenzyme A desaturase 1 is overexpressed in carcinomas (colonic, esophageal, hepatic, renal) and transformed cell lines, where it supports membrane biosynthesis, proliferation, and survival [1] [8]. Cancer cells rely on Stearoyl-Coenzyme A desaturase 1 to mitigate lipotoxicity from saturated fatty acid accumulation; its inhibition triggers endoplasmic reticulum stress, unfolded protein response activation, and apoptosis [8]. Stearoyl-Coenzyme A desaturase 1 also modulates oncogenic pathways like Wnt/β-catenin and regulates epithelial-mesenchymal transition, influencing metastasis [8].

Paradoxically, chronic Stearoyl-Coenzyme A desaturase 1 inhibition may propagate inflammation and tissue damage. Saturated fatty acids accumulate as Stearoyl-Coenzyme A desaturase 1 substrates, activating toll-like receptor 4/nuclear factor kappa B signaling in macrophages, promoting inflammation, atherosclerosis, and pancreatic β-cell dysfunction [1] [10]. Consequently, therapeutic strategies may require combinatorial approaches to mitigate inflammatory sequelae.

Emergence of Stearoyl-Coenzyme A Desaturase 1 Inhibitor-1 as a Pharmacological Tool

The therapeutic potential of Stearoyl-Coenzyme A desaturase 1 inhibition has spurred development of pharmacologic agents, with Stearoyl-Coenzyme A desaturase 1 Inhibitor-1 representing a synthetically optimized compound class. Early tools included antisense oligonucleotides, which reduced Stearoyl-Coenzyme A desaturase 1 expression in liver and adipose tissue, confirming protection against metabolic dysregulation in vivo [1] [10]. Subsequent small-molecule inhibitors (e.g., 4,4-disubstituted piperidine derivatives) demonstrated nanomolar half maximal inhibitory concentration values (e.g., compound 28: half maximal inhibitory concentration = 4.7 nanomolar) and efficacy in xenograft models [3].

Stearoyl-Coenzyme A desaturase 1 Inhibitor-1 exemplifies advanced candidates with improved pharmacodynamic properties. Proteomic analyses in clinical trials reveal its multi-system effects: a 70-protein signature in plasma includes reduced atrial natriuretic peptide (indicating attenuated cardiac stress), downregulated inflammatory mediators, and upregulated lysine demethylase 4C (associated with antifibrotic effects) [4]. This biomarker profile confirms target engagement and suggests applicability beyond hepatic steatosis, including cardiometabolic and oncologic indications [4].

A key challenge has been overcoming resistance mechanisms. Fatty acid desaturase 2 upregulation in cancer cells converts palmitic acid to sapienic acid, bypassing monounsaturated fatty acid depletion and endoplasmic reticulum stress. Stearoyl-Coenzyme A desaturase 1 Inhibitor-1-resistant cells exhibit this adaptation, but Fatty acid desaturase 2 co-inhibition restores sensitivity, highlighting a combination therapy approach [8].

Table 2: Biomarker Signature of Stearoyl-Coenzyme A Desaturase 1 Inhibitor-1 in Clinical Studies

Biomarker CategoryKey AlterationsPhysiological Implication
Cardiac Stress Markers↓ Atrial Natriuretic PeptideReduced ventricular strain
Inflammatory Mediators↓ C-reactive protein, interleukin-6Systemic anti-inflammatory effect
Epigenetic Regulators↑ Lysine demethylase 4CSuppression of fibrotic pathways
Atherogenic Drivers↓ Lipoprotein(a), oxidized low-density lipoproteinAttenuated plaque formation potential

Innovative delivery systems enhance Stearoyl-Coenzyme A desaturase 1 Inhibitor-1’s utility. In osteoporosis models, mesenchymal stem cells engineered to overexpress Stearoyl-Coenzyme A desaturase 1 convert marrow adipocyte-derived saturated fatty acids to monounsaturated fatty acids, rescuing osteoblast differentiation and bone regeneration—demonstrating targeted metabolic reprogramming [9]. Such advances position Stearoyl-Coenzyme A desaturase 1 Inhibitor-1 as a versatile pharmacologic probe for dissecting Stearoyl-Coenzyme A desaturase 1’s roles in pathophysiology and a promising therapeutic candidate across metabolic, neoplastic, and inflammatory conditions [4] [7] [9].

Properties

Product Name

SCD1 inhibitor-1

IUPAC Name

sodium;2-[2-[[5-[(2-butylanilino)methyl]thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate

Molecular Formula

C21H22N3NaO3S2

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1

InChI Key

XQNBRLFLBSUHOU-UHFFFAOYSA-M

SMILES

CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+]

Solubility

not available

Canonical SMILES

CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.